

Comparison of Ethyl 2-methyl-3-nitrobenzoate with other nitrobenzoate isomers

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Compound of Interest

Compound Name: **Ethyl 2-methyl-3-nitrobenzoate**

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A Comparative Guide to **Ethyl 2-methyl-3-nitrobenzoate** and Its Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of **Ethyl 2-methyl-3-nitrobenzoate** with its structural isomers. The information is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and biological activities of these nitrobenzoate compounds.

Physicochemical Properties

The position of the methyl and nitro groups on the benzene ring of ethyl benzoate significantly influences its physicochemical properties. These properties are crucial for determining the compound's behavior in various experimental and physiological conditions. A summary of key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl 2-methyl-3-nitrobenzoate** and Its Isomers

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Ethyl 2-methyl-3-nitrobenzoate	59382-60-4	C ₁₀ H ₁₁ NO ₄	209.20	N/A	N/A
Ethyl 4-methyl-3-nitrobenzoate	19013-15-1	C ₁₀ H ₁₁ NO ₄	209.20[1]	N/A	N/A
Ethyl 2-methyl-5-nitrobenzoate	126802-52-6	C ₁₀ H ₁₁ NO ₄	209.20	N/A	N/A
Ethyl 3-methyl-4-nitrobenzoate	30650-90-9	C ₁₀ H ₁₁ NO ₄	209.20[2]	53-55[3]	331.3[3]
Ethyl 2-nitrobenzoate	610-34-4	C ₉ H ₉ NO ₄	195.17[4]	26-30[5]	172-174 (at 18 mmHg)[5]
Ethyl 3-nitrobenzoate	618-98-4	C ₉ H ₉ NO ₄	195.17[6]	47	295
Ethyl 4-nitrobenzoate	99-77-4	C ₉ H ₉ NO ₄	195.17	55-59	310

Note: "N/A" indicates that the data was not readily available in the searched literature.

Biological Activity

Nitroaromatic compounds, including nitrobenzoate esters, are known to exhibit a range of biological activities. Their mechanism of action often involves the enzymatic reduction of the nitro group by nitroreductases, leading to the formation of reactive cytotoxic species.[7][8][9] This property makes them candidates for antimicrobial and anticancer agents.

Antifungal Activity

A study on 3-methyl-4-nitrobenzoate derivatives has demonstrated their efficacy against various *Candida* species, which are opportunistic fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antifungal potency.

Table 2: Antifungal Activity (MIC in μM) of 3-Methyl-4-nitrobenzoate Esters against *Candida* Species[10][11]

Compound	<i>C. albicans</i> ATCC 90028	<i>C. glabrata</i> 90030	<i>C. krusei</i> 34125	<i>C. guilliermondii</i> 207
Methyl 3-methyl-4-nitrobenzoate	>1000	>1000	>1000	39
Ethyl 3-methyl-4-nitrobenzoate	>1000	>1000	>1000	625
Propyl 3-methyl-4-nitrobenzoate	>1000	>1000	>1000	1250
Isopropyl 3-methyl-4-nitrobenzoate	>1000	>1000	>1000	1250
Butyl 3-methyl-4-nitrobenzoate	>1000	>1000	>1000	1250
Pentyl 3-methyl-4-nitrobenzoate	>1000	>1000	1000	31

Data from a study on 3-methyl-4-nitrobenzoate derivatives is presented here as a representative example of the antifungal activity of this class of compounds.[10][11]

Antimycobacterial Activity

Esters of nitrobenzoic acids have shown promising activity against *Mycobacterium tuberculosis*.[12] Studies indicate that the presence of a nitro group on the aromatic ring is crucial for antimycobacterial efficacy, with 3,5-dinitrobenzoate esters being particularly potent.

[12] The activity of these compounds is often attributed to their role as prodrugs that are activated by mycobacterial enzymes.[12]

Experimental Protocols

General Synthesis of Ethyl Nitrobenzoate Isomers

A common method for the synthesis of ethyl nitrobenzoate isomers is through the esterification of the corresponding nitrobenzoic acid.

Protocol: Fischer Esterification

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired nitrobenzoic acid isomer in an excess of absolute ethanol.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

An alternative method is the nitration of ethyl benzoate.[13][14]

Protocol: Nitration of Ethyl Benzoate

- Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

- Reaction: Slowly add the nitrating mixture to a solution of ethyl benzoate in concentrated sulfuric acid, maintaining a low temperature (0-10 °C).
- Quenching: After the addition is complete, stir the reaction mixture for a short period and then pour it onto crushed ice.
- Isolation: The solid product is collected by vacuum filtration and washed with cold water.
- Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against fungal strains can be determined using the broth microdilution method.

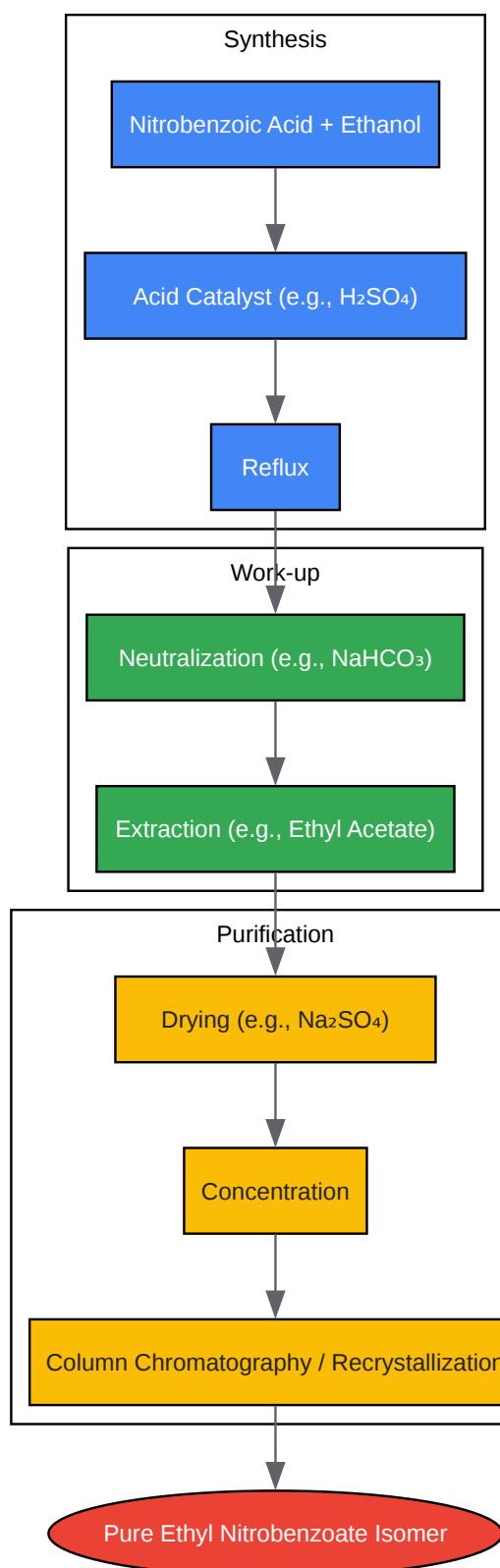
Protocol: Broth Microdilution Assay[15]

- Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in a suitable broth (e.g., RPMI-1640) according to standard protocols (e.g., CLSI guidelines).
- Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the fungal suspension. Include positive (no compound) and negative (no inoculum) controls.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizations

Experimental Workflow for Synthesis and Purification

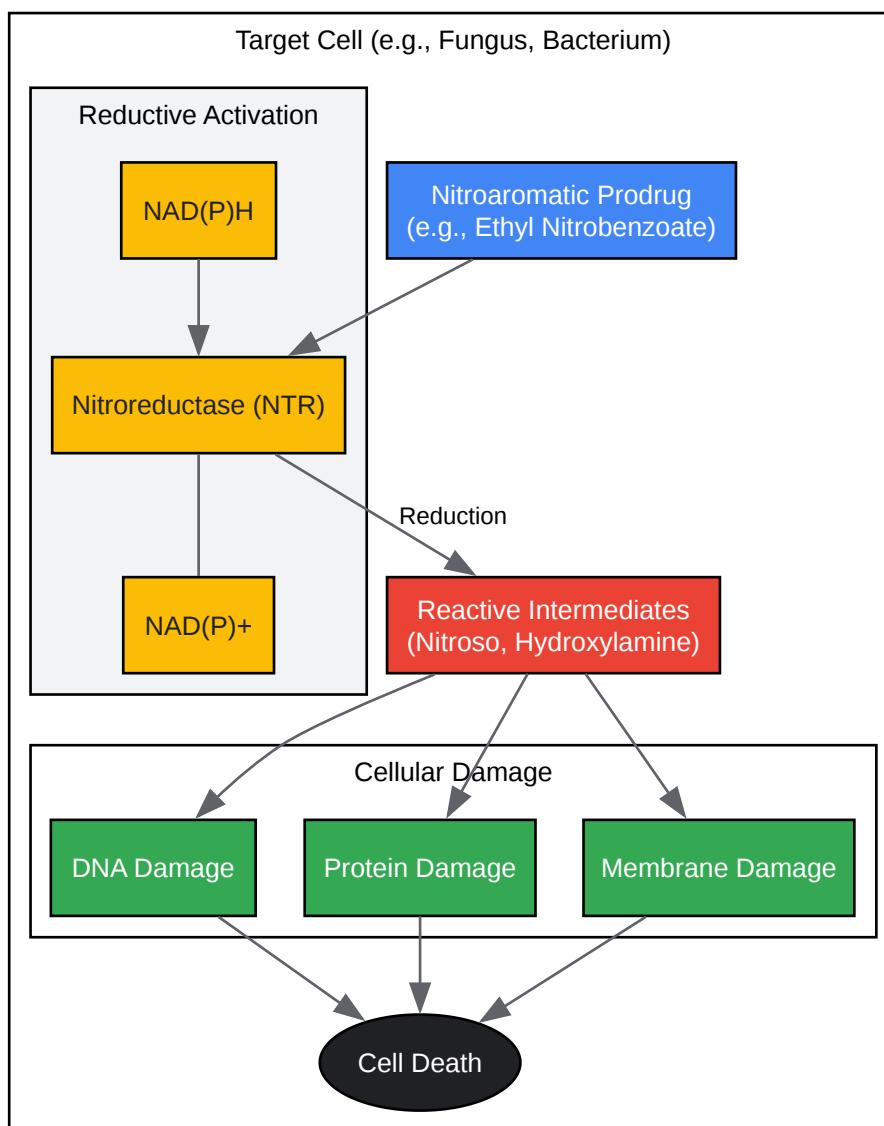
The following diagram illustrates a typical workflow for the synthesis and purification of an ethyl nitrobenzoate isomer.

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Caption: General workflow for the synthesis and purification of ethyl nitrobenzoate isomers.

Signaling Pathway: Mechanism of Action of Nitroaromatic Compounds

The biological activity of nitroaromatic compounds is often dependent on the reductive activation of the nitro group by nitroreductase enzymes, which are present in many microbes and some cancer cells.



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Caption: Generalized mechanism of action for nitroaromatic compounds via nitroreductase activation.

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